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methoxyphenyl)acetonitrile

Cat. No.: B1330944 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS No: 27387-23-1). The document

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary
2-(2-Bromo-5-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative with

significant potential as a building block in organic synthesis. Accurate and detailed

spectroscopic data is paramount for its identification, characterization, and quality control in

research and development settings. This document presents a compilation of available ¹H

NMR, ¹³C NMR, IR, and MS data, alongside the methodologies for their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(2-Bromo-5-
methoxyphenyl)acetonitrile.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

searched resources
- - -

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

Data not available in searched resources -

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Interpretation

Vapor Phase IR Spectrum available on

SpectraBase
Specific peak data not publicly available

Key expected absorptions based on the structure include:

~2250 cm⁻¹ (C≡N stretch)

~3000-3100 cm⁻¹ (Aromatic C-H stretch)

~2850-2950 cm⁻¹ (Aliphatic C-H stretch)

~1500-1600 cm⁻¹ (Aromatic C=C stretch)

~1250 cm⁻¹ (Aryl-O stretch for methoxy group)

~550-750 cm⁻¹ (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation Relative Abundance

GC-MS data available on

SpectraBase

Specific fragmentation pattern

not publicly available
-
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The predicted monoisotopic mass of the molecular ion [M]⁺ is 224.97893 Da. Due to the

presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal

intensity at m/z and m/z+2 is expected for the molecular ion and bromine-containing fragments.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific

compound are often found within the supporting information of scientific publications. While

specific protocols for 2-(2-Bromo-5-methoxyphenyl)acetonitrile are not readily available in

the public domain, the following are general methodologies typically employed for compounds

of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane

(TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, parameters such as the number of scans,

relaxation delay, and pulse width would be optimized to ensure a good signal-to-noise ratio. For

¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For

a solid sample, a common method is to prepare a potassium bromide (KBr) pellet by grinding a

small amount of the compound with dry KBr and pressing the mixture into a thin, transparent

disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is

typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer coupled with a separation

technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS

analysis, the compound is injected into the GC, where it is vaporized and separated on a

capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common
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ionization method that generates a molecular ion and a characteristic fragmentation pattern,

which aids in structure elucidation.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Conclusion
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The spectroscopic data presented in this guide, while referencing established databases,

highlights the need for publicly accessible, detailed spectral information for key chemical

compounds. The provided methodologies and workflow serve as a standard reference for the

analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and similar molecules. Researchers

are encouraged to consult the referenced spectral databases for further details.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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